What are the chemical properties of 1,5-Diphenyl-3-methyl-1H-pyrazole?
What are the chemical properties of 1,5-Diphenyl-3-methyl-1H-pyrazole?
An In-Depth Technical Guide to the Chemical Properties of 1,5-Diphenyl-3-methyl-1H-pyrazole
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1,5-Diphenyl-3-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone in modern drug discovery and development.[1] Their unique structural and electronic properties make them privileged scaffolds, capable of interacting with a wide array of biological targets. This has led to their incorporation into numerous clinically approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2] The metabolic stability of the pyrazole nucleus is a key factor in its increasing prevalence in newly developed pharmaceuticals.
1,5-Diphenyl-3-methyl-1H-pyrazole, the subject of this guide, is a member of this important class of compounds. Its specific substitution pattern, featuring phenyl groups at the N1 and C5 positions and a methyl group at the C3 position, confers a distinct set of chemical and physical properties that are of interest to researchers engaged in the design and synthesis of novel bioactive molecules. This document aims to provide a detailed exploration of these properties, grounded in established chemical principles and supported by experimental data.
Molecular Structure and Physicochemical Properties
The structural framework of 1,5-Diphenyl-3-methyl-1H-pyrazole consists of a central aromatic pyrazole ring with three substituents. The phenyl group at the N1 position and the methyl group at the C3 position are critical determinants of its chemical behavior, while the phenyl group at C5 significantly influences its steric and electronic characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂ | PubChem[3] |
| Molecular Weight | 234.30 g/mol | PubChem[3] |
| IUPAC Name | 3-methyl-1,5-diphenyl-1H-pyrazole | The Royal Society of Chemistry[4] |
| CAS Number | 19311-79-6 | PubChem[3] |
| Physical State | Yellow Oil | The Royal Society of Chemistry[4] |
| Solubility | Inferred to be soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. Likely insoluble in water. | General Knowledge, based on similar structures[5][6] |
Synthesis of 1,5-Diphenyl-3-methyl-1H-pyrazole
The most prevalent and efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[7] For the synthesis of 1,5-Diphenyl-3-methyl-1H-pyrazole, the specific reactants are 1-phenyl-1,3-butanedione and phenylhydrazine.
The reaction proceeds via a cyclocondensation mechanism, typically under acidic or neutral conditions in a suitable solvent like ethanol. The reaction's regioselectivity, which determines the final substitution pattern on the pyrazole ring, is a critical consideration.
Reaction Mechanism: Knorr Pyrazole Synthesis
The mechanism involves the initial reaction of the more nucleophilic nitrogen of phenylhydrazine with one of the carbonyl groups of 1-phenyl-1,3-butanedione to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Caption: General workflow for the Knorr synthesis of 1,5-Diphenyl-3-methyl-1H-pyrazole.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 1,5-Diphenyl-3-methyl-1H-pyrazole.
Materials:
-
1-Phenyl-1,3-butanedione (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Ethanol (10 mL)
-
Catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa) at 5 mol %)[4]
Procedure:
-
To a 25 mL round-bottomed flask, add 1-phenyl-1,3-butanedione (1.0 mmol) and phenylhydrazine (1.0 mmol).[4]
-
Add ethanol (10 mL) to the flask.[4]
-
Add the catalyst to the reaction mixture.[4]
-
Stir the mixture at room temperature.[4]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, filter off the catalyst.[4]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,5-Diphenyl-3-methyl-1H-pyrazole.[4]
Chemical Reactivity
The pyrazole ring is aromatic and thus exhibits reactivity characteristic of aromatic systems. The electron-rich nature of the ring makes it susceptible to electrophilic attack.
Electrophilic Aromatic Substitution
Electrophilic substitution reactions on the pyrazole ring, such as nitration, halogenation, and sulfonation, typically occur at the C4 position, which is the most electron-rich carbon atom.[8] The phenyl substituents at N1 and C5 can also undergo electrophilic substitution, although the pyrazole ring's reactivity generally directs substitution to the C4 position.
Caption: Reactivity map for the 1,5-Diphenyl-3-methyl-1H-pyrazole core.
Spectroscopic Characterization
The structure of 1,5-Diphenyl-3-methyl-1H-pyrazole can be unambiguously confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Spectroscopic Data | Chemical Shifts (δ, ppm) or m/z |
| ¹H NMR (200 MHz, CDCl₃) | 7.37-7.19 (m, 10H, Ar-H), 6.28 (s, 1H, pyrazole C4-H), 2.40 (s, 3H, CH₃)[4] |
| ¹³C NMR (50 MHz, CDCl₃) | 148.7, 142.9, 139.7, 130.3, 128.2, 128.1, 127.9, 127.5, 126.4, 124.5, 107.5, 13.2[4] |
| Mass Spectrometry (ESI) | m/z = 235 [M+H]⁺[4] |
Interpretation of Spectroscopic Data:
-
¹H NMR: The multiplet between 7.19 and 7.37 ppm corresponds to the ten protons of the two phenyl groups. The singlet at 6.28 ppm is characteristic of the proton at the C4 position of the pyrazole ring. The singlet at 2.40 ppm is assigned to the three protons of the methyl group at the C3 position.[4]
-
¹³C NMR: The spectrum shows the expected number of carbon signals for the aromatic rings and the pyrazole core, as well as the methyl group. The chemical shifts are consistent with the proposed structure.[4]
-
Mass Spectrometry: The electrospray ionization (ESI) mass spectrum shows a peak at m/z = 235, corresponding to the protonated molecule [M+H]⁺, which confirms the molecular weight of the compound.[4]
Applications in Research and Drug Development
The 1,5-diphenyl-3-methyl-1H-pyrazole scaffold is of considerable interest to medicinal chemists due to the wide range of biological activities exhibited by related pyrazole derivatives. These activities include:
-
Anti-inflammatory and Analgesic: Many pyrazole derivatives have shown potent anti-inflammatory and analgesic properties.[9]
-
Antimicrobial: Substituted pyrazoles have been investigated for their antibacterial and antifungal activities.[1]
-
Anticancer: The pyrazole ring is a key component of several anticancer agents.
-
Antiviral: Certain pyrazole derivatives have demonstrated promising antiviral activity.[10]
The specific substitution pattern of 1,5-Diphenyl-3-methyl-1H-pyrazole makes it a valuable template for the design of new therapeutic agents. By modifying the phenyl and methyl substituents, researchers can fine-tune the molecule's steric and electronic properties to optimize its interaction with specific biological targets.
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